Cas no 2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid)

3-amino-2-(1-phenylcyclopropyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1-phenylcyclopropyl)propanoic acid
- 2229167-36-4
- EN300-1860486
-
- インチ: 1S/C12H15NO2/c13-8-10(11(14)15)12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)
- InChIKey: YROKYTIXGIZMDY-UHFFFAOYSA-N
- SMILES: OC(C(CN)C1(C2C=CC=CC=2)CC1)=O
計算された属性
- 精确分子量: 205.110278721g/mol
- 同位素质量: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -0.8
3-amino-2-(1-phenylcyclopropyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860486-5.0g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1860486-0.05g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1860486-1g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1860486-5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1860486-2.5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1860486-0.25g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1860486-0.1g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1860486-10g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1860486-0.5g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1860486-1.0g |
3-amino-2-(1-phenylcyclopropyl)propanoic acid |
2229167-36-4 | 1g |
$1057.0 | 2023-06-02 |
3-amino-2-(1-phenylcyclopropyl)propanoic acid 関連文献
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
3-amino-2-(1-phenylcyclopropyl)propanoic acidに関する追加情報
Introduction to 3-amino-2-(1-phenylcyclopropyl)propanoic acid (CAS No: 2229167-36-4)
3-amino-2-(1-phenylcyclopropyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229167-36-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an amino group, a carboxylic acid moiety, and an aromatic-cycloalkyl substituent. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 3-amino-2-(1-phenylcyclopropyl)propanoic acid consists of a propanoic acid backbone substituted with a 1-phenylcyclopropyl group at the second carbon position and an amino group at the third carbon position. This configuration results in a molecule with both basic and acidic properties, depending on the pH environment. Such dual functionality is particularly valuable in drug design, as it allows for interactions with various biological targets in a pH-dependent manner.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1-phenylcyclopropyl moiety in this compound introduces rigidity to the molecular structure, which can enhance binding affinity to biological targets. This structural feature has been explored in the design of small-molecule inhibitors and modulators, particularly in the context of enzyme inhibition and receptor binding studies.
In the realm of drug discovery, 3-amino-2-(1-phenylcyclopropyl)propanoic acid has been investigated for its potential role as an intermediate in synthesizing more complex pharmacophores. The amino and carboxylic acid groups provide versatile sites for further chemical modification, enabling researchers to tailor the compound's properties for specific biological functions. For instance, derivatization of these functional groups can lead to enhanced solubility, improved metabolic stability, or targeted delivery systems.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs may exhibit activity against a range of diseases, including neurological disorders, inflammatory conditions, and metabolic syndromes. The 1-phenylcyclopropyl group, in particular, has been associated with favorable pharmacokinetic profiles in preclinical studies, suggesting its suitability for oral administration and systemic distribution.
The synthesis of 3-amino-2-(1-phenylcyclopropyl)propanoic acid represents a significant achievement in organic chemistry due to its complexity and the challenges involved in constructing the cyclopropyl ring system. Modern synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for advancing preclinical and clinical studies. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity.
From a biological perspective, the presence of both an amino group and a carboxylic acid group makes 3-amino-2-(1-phenylcyclopropyl)propanoic acid a promising candidate for modulating biological pathways. The amino group can participate in hydrogen bonding interactions with nucleophilic residues on proteins or enzymes, while the carboxylic acid group can engage in ionic or dipole-dipole interactions. These interactions are fundamental to drug-receptor binding mechanisms and are critical for achieving therapeutic efficacy.
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific enzymes implicated in disease progression. For example, modifications to the aromatic ring or the cyclopropyl substituent have been shown to enhance binding affinity to target proteins. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates for clinical use.
The pharmaceutical industry continues to invest heavily in exploring novel molecular entities like 3-amino-2-(1-phenylcyclopropyl)propanoic acid due to their potential therapeutic value. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory discoveries into viable drug candidates. High-throughput screening (HTS) technologies and computational modeling have accelerated the process of identifying promising compounds for further development.
In conclusion, 3-amino-2-(1-phenylcyclopropyl)propanoic acid (CAS No: 2229167-36-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive scaffold for developing novel therapeutics. As research progresses, further insights into its biological activities and pharmacological properties will continue to drive innovation in drug discovery and development.
2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid) Related Products
- 20718-17-6(2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one)
- 15854-75-8(2-Phenyl-4-nitro-anisole)
- 2137099-05-7((1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol)
- 300834-33-7(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2247107-44-2(2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride)
- 1692584-41-0(6-(3,4-difluorophenyl)pyridazine-3-thiol)
- 2228596-57-2(tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate)
- 2167568-02-5(4-cyclopropoxy-6-fluoropyrimidin-5-amine)
- 942013-41-4(3,4,5-triethoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzamide)
- 315233-63-7(7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one)




